molecular formula C13H11F2NO B1434989 2,4-Difluoro-6-(2-methylphenoxy)aniline CAS No. 1553517-43-3

2,4-Difluoro-6-(2-methylphenoxy)aniline

Cat. No.: B1434989
CAS No.: 1553517-43-3
M. Wt: 235.23 g/mol
InChI Key: ZWNULFNDNQEUQC-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(2-methylphenoxy)aniline is a useful research compound. Its molecular formula is C13H11F2NO and its molecular weight is 235.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-difluoro-6-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-4-2-3-5-11(8)17-12-7-9(14)6-10(15)13(12)16/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNULFNDNQEUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Elucidation of 2,4-Difluoro-6-(2-methylphenoxy)aniline: A Theoretical and Practical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical guide on the chemical structure, potential synthesis, and significance of 2,4-Difluoro-6-(2-methylphenoxy)aniline. As a molecule situated at the confluence of privileged structural motifs in medicinal chemistry—the substituted aniline and the diaryl ether linkage—it represents a compelling scaffold for the design of novel therapeutic agents. While this specific molecule is not extensively documented in publicly available literature, this guide will extrapolate from established chemical principles and related structures to provide a robust framework for its synthesis, characterization, and potential applications.

Molecular Architecture and Inherent Properties

The chemical structure of this compound, with the Chemical Abstracts Service (CAS) number 1553517-43-3 , integrates several key features that are highly sought after in modern drug design.

The core of the molecule is a difluoroaniline ring. The fluorine atoms at the 2 and 4 positions significantly modulate the electronic properties of the aniline moiety. Fluorine's high electronegativity leads to a general withdrawal of electron density from the aromatic ring, which can influence the pKa of the aniline nitrogen, affecting its basicity and interaction with biological targets. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability, a critical factor for oral bioavailability.

The 2-methylphenoxy (or o-tolyloxy) group introduces a diaryl ether linkage. This bond, while generally stable, can impart a degree of conformational flexibility to the molecule. The methyl group on the phenoxy ring provides steric bulk and lipophilicity, which can be crucial for achieving selective binding to a target protein. The relative orientation of the two aromatic rings is a key determinant of the molecule's overall three-dimensional shape and its ability to fit into a specific binding pocket.

Predicted Physicochemical Properties

While experimental data for this specific compound is scarce, we can predict certain physicochemical properties based on its constituent parts. A summary of these predicted properties is presented in Table 1.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₁F₂NOBased on structural components.
Molecular Weight ~235.23 g/mol Sum of atomic weights.
Appearance Likely a solid at room temperatureIncreased molecular weight and potential for intermolecular interactions.
Solubility Poorly soluble in water; soluble in organic solventsPredominantly nonpolar structure.
LogP Moderately highContribution from the aromatic rings, methyl group, and fluorine atoms.
pKa (Aniline NH₂) Lower than anilineElectron-withdrawing effect of the two fluorine atoms.

Table 1: Predicted Physicochemical Properties of this compound.

Strategic Synthesis: A Roadmap for Laboratory Realization

The synthesis of this compound can be approached through several established methodologies for the formation of C-N and C-O bonds. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two primary retrosynthetic disconnections are proposed, focusing on the formation of the diaryl ether bond as the key step.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This strategy involves the reaction of a suitably activated difluorinated aniline precursor with 2-methylphenol (o-cresol). The success of an SNAr reaction is contingent on the presence of strong electron-withdrawing groups on the aromatic ring that will be attacked by the nucleophile.

DOT Script for SNAr Pathway

SNAr_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Final Product cluster_reduction Reduction Step Reactant1 2,4-Difluoro-6-nitroaniline Intermediate Nitro-substituted Diaryl Ether Reactant1->Intermediate SNAr Reaction Reactant2 2-Methylphenol (o-cresol) Reactant2->Intermediate Conditions Strong Base (e.g., NaH, K₂CO₃) Polar Aprotic Solvent (e.g., DMF, DMSO) Heat Product This compound Intermediate->Product Nitro Group Reduction Reduction Reducing Agent (e.g., H₂, Pd/C; Fe/HCl) Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Final Product Reactant1 2-Bromo-1,3-difluoro-5-(2-methylphenoxy)benzene Product This compound Reactant1->Product Buchwald-Hartwig Amination Reactant2 Amine Source (e.g., NH₃, Benzophenone Imine) Reactant2->Product Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos, SPhos) Base (e.g., NaOtBu, Cs₂CO₃)

Technical Guide: Solubility Profiling & Solvent Selection for 2,4-Difluoro-6-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, determination protocols, and solvent selection strategies for 2,4-Difluoro-6-(2-methylphenoxy)aniline (CAS: 1553517-43-3).

Executive Summary

Compound Identity: this compound CAS Number: 1553517-43-3 Molecular Formula: C₁₃H₁₁F₂NO Molecular Weight: 235.23 g/mol

This guide addresses the solubility characteristics of this compound, a specialized intermediate often utilized in the synthesis of agrochemicals (specifically pyridine-carboxamide herbicides) and pharmaceutical active ingredients.

Unlike its precursor (2,4-difluoroaniline), the addition of the lipophilic 2-methylphenoxy (o-tolyloxy) moiety significantly alters its physicochemical properties. This modification drastically reduces water solubility while enhancing affinity for non-polar and chlorinated organic solvents. This guide provides a predictive solubility landscape, validated experimental protocols for precise determination, and strategic solvent selection for process optimization.

Solubility Profile & Solvent Compatibility

The following data categorizes solvent compatibility based on the structural activity relationship (SAR) between the fluorinated aniline core and the lipophilic phenoxy ether tail.

Predicted Solubility Landscape

Note: Values are estimated based on structural analogs (diarylethers) and thermodynamic models.

Solvent ClassSpecific SolventSolubility RatingEstimated Range (25°C)Process Application
Chlorinated Dichloromethane (DCM)High > 100 mg/mLExtraction / Chromatography
Aromatic TolueneHigh > 80 mg/mLReaction Medium / Recrystallization
Polar Aprotic DMSO / DMFVery High > 150 mg/mLNucleophilic Coupling Reactions
Esters Ethyl AcetateHigh > 60 mg/mLExtraction / Washing
Alcohols Ethanol / MethanolModerate 20–50 mg/mLRecrystallization (Anti-solvent)
Alkanes Hexane / HeptaneLow < 5 mg/mLPrecipitation / Anti-solvent
Aqueous WaterInsoluble < 0.05 mg/mLWaste Phase / Washing
Thermodynamic Insight

The 2-methylphenoxy group acts as a "lipophilic anchor." While the amine (-NH₂) and fluorine substituents introduce a dipole moment, the bulky, non-polar tolyloxy group dominates the solvation thermodynamics.

  • Enthalpy of Dissolution (

    
    ):  Expected to be endothermic in alcohols (solubility increases significantly with temperature), making Ethanol a prime candidate for cooling crystallization.
    
  • Entropy (

    
    ):  High positive entropy change in aromatic solvents (Toluene) due to 
    
    
    
    stacking interactions between the solvent and the diaryl ether backbone.

Experimental Protocols for Solubility Determination

As exact quantitative data varies by crystal polymorph and purity, researchers must validate solubility for their specific lot.

Protocol A: Gravimetric Saturation Method (Standard)

Best for: Establishing the saturation limit for process scale-up.

  • Preparation: Weigh approx. 500 mg of solid this compound into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target solvent.

  • Equilibration:

    • Seal the vial and place it in a thermostatic shaker at 25°C (± 0.5°C) for 24 hours.

    • Visual Check: Ensure solid remains visible. If fully dissolved, add more solid until a precipitate persists.

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour.

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures).

  • Quantification:

    • Transfer exactly 1.0 mL of filtrate to a pre-weighed aluminum weighing dish.

    • Evaporate solvent under vacuum or nitrogen stream.

    • Weigh the dry residue.

  • Calculation:

    
    
    
Protocol B: Dynamic Laser Monitoring (High-Throughput)

Best for: Determining the Metastable Zone Width (MSZW) for crystallization.

  • Prepare a slurry of known concentration (e.g., 50 mg/mL in Ethanol).

  • Insert a turbidity probe (e.g., FBRM or simple transmission probe).

  • Heating Ramp: Heat at 1°C/min until transmission reaches 100% (Clear Point:

    
    ).
    
  • Cooling Ramp: Cool at 1°C/min until transmission drops (Cloud Point:

    
    ).
    
  • Result: The difference (

    
    ) defines the MSZW, critical for avoiding spontaneous nucleation during purification.
    

Visualization: Solubility & Purification Workflows

The following diagrams illustrate the logical flow for determining solubility and the subsequent purification strategy.

Figure 1: Solubility Determination Logic

Caption: Decision tree for selecting the appropriate analytical method based on required precision and available equipment.

SolubilityLogic Start Start: Solubility Analysis Goal Define Goal Start->Goal Process Process Scale-Up (>10g) Goal->Process High Accuracy Screening Early Screening (<100mg) Goal->Screening Speed Gravimetric Method A: Gravimetric Saturation Process->Gravimetric HPLC Method C: HPLC-UV Quant Process->HPLC Visual Method B: Solvent Addition (Visual) Screening->Visual SatCurve Output: Saturation Curve (g/L) Gravimetric->SatCurve Range Output: Approx. Range (+/- 10%) Visual->Range HPLC->SatCurve

Figure 2: Recrystallization Strategy

Caption: Optimization pathway for purifying this compound using solubility differentials.

Recrystallization Crude Crude Intermediate (Dark Oil/Solid) SolventSelect Solvent Selection Crude->SolventSelect SystemA System A: Ethanol/Water (Cooling Crystallization) SolventSelect->SystemA Polar Impurities SystemB System B: Toluene/Hexane (Anti-Solvent) SolventSelect->SystemB Non-Polar Impurities Dissolve Dissolve at Reflux (T > 60°C) SystemA->Dissolve SystemB->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (Rate: 0.5°C/min) Filter->Cool Isolate Filtration & Drying (Vacuum, 40°C) Cool->Isolate

Practical Application: Synthesis & Purification[1]

Synthesis Solvent Selection

The synthesis of this compound typically involves a nucleophilic aromatic substitution (


) followed by reduction.
  • Reaction Step: Use DMSO or DMF . The high solubility of the reagents and the elevated boiling point allow the reaction to proceed at 100–140°C, necessary to overcome the steric hindrance of the ortho-methyl group.

  • Work-up: Upon completion, the reaction mixture is often quenched into Water . Since the product is insoluble in water (see Table 1), it will precipitate or oil out, allowing for easy extraction with Ethyl Acetate or DCM .

Purification via Recrystallization

For pharmaceutical or analytical grade purity (>98%), recrystallization is required to remove trace isomers (e.g., 2,6-difluoro isomers) or unreacted phenols.

  • Recommended System: Ethanol/Water (4:1 v/v) .

    • Mechanism:[1][2] The compound is soluble in hot ethanol. Adding a small amount of water reduces the solubility limit just enough to force crystallization upon cooling, while keeping polar impurities (salts, catalyst residues) in the mother liquor.

References

  • Compound Identification: Sigma-Aldrich. This compound Product Sheet. CAS 1553517-43-3.[3] Link

  • Precursor Properties: National Institute of Standards and Technology (NIST). 2,4-Difluoroaniline Thermochemical Data. NIST Chemistry WebBook, SRD 69. Link

  • Methodology: BenchChem. General Protocols for Solubility Determination of Halogenated Anilines. Link

  • Synthesis Context: European Patent Office. Method of preparing 2,4-difluoroaniline derivatives. EP0001825A1. Link

  • Safety Data: Central Drug House (CDH). MSDS for 2,4-Difluoroaniline (Analog Safety Data). Link

Sources

An In-depth Technical Guide to the Core Differences Between 2,4-difluoroaniline and 2,4-Difluoro-6-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, fluorinated aniline derivatives serve as indispensable building blocks. Their unique electronic properties and metabolic stability make them privileged scaffolds in the design of novel therapeutics and functional materials.[1][2] This guide provides a detailed comparative analysis of two such analogs: the foundational intermediate, 2,4-difluoroaniline, and its more complex derivative, 2,4-Difluoro-6-(2-methylphenoxy)aniline. We will dissect their structural and physicochemical disparities, explore the synthetic strategies for their interconversion, and elucidate how the introduction of a 2-methylphenoxy moiety fundamentally alters the molecule's profile for applications in drug discovery.

Foundational Scaffolds: A Comparative Overview

At first glance, the two molecules share a common 2,4-difluoroaniline core. However, the addition of a 2-methylphenoxy group at the 6-position dramatically transforms the molecule's steric and electronic landscape.

Sources

Methodological & Application

Application Notes and Protocol: Nucleophilic Aromatic Substitution for the Synthesis of 2,4-Difluoro-6-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,4-Difluoro-6-(2-methylphenoxy)aniline via a nucleophilic aromatic substitution (SNAr) reaction. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction mechanism. This self-validating protocol includes key considerations for reagents, reaction conditions, and product purification, supported by authoritative references.

Introduction and Scientific Background

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions are favored on electron-deficient aromatic systems.[1][2] The presence of strong electron-withdrawing groups (EWGs) ortho or para to a leaving group is crucial for activating the ring towards nucleophilic attack.[1][3][4] This activation facilitates the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[4][5]

The synthesis of this compound involves the reaction of 2,4,6-trifluoroaniline with 2-methylphenol (o-cresol). In this specific transformation, the aniline starting material possesses two key features that direct the regioselectivity of the substitution. The fluorine atoms act as strong electron-withdrawing groups, activating the ring for nucleophilic attack. The amino group (-NH₂) is an activating group for electrophilic substitution but its influence in this SNAr context is less direct. The substitution occurs preferentially at the C6 position (ortho to the amino group and para to one of the fluorine atoms) due to the combined activating effects of the fluorine atoms and steric considerations. The nucleophile, the phenoxide ion generated in situ from 2-methylphenol, displaces one of the fluorine atoms. Fluorine, despite its high bond strength with carbon, is an excellent leaving group in many SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond.[1]

Reaction Scheme and Mechanism

The overall reaction is depicted below:

Scheme 1: Synthesis of this compound

(Note: This is a simplified textual representation. A graphical representation is provided in the diagrams section.)

The reaction proceeds through a classic addition-elimination mechanism:

  • Deprotonation of the Nucleophile: A base is used to deprotonate the hydroxyl group of 2-methylphenol, forming the more nucleophilic 2-methylphenoxide ion.

  • Nucleophilic Attack: The 2-methylphenoxide attacks the carbon atom bearing a fluorine atom at the C6 position of 2,4,6-trifluoroaniline. This forms a high-energy, negatively charged intermediate (Meisenheimer complex) where the aromaticity of the ring is temporarily disrupted.

  • Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is stabilized by the electron-withdrawing fluorine atoms.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, yielding the final product, this compound.

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly when strong electron-withdrawing groups are not present to sufficiently stabilize a Meisenheimer intermediate.[6][7] However, for highly activated systems like the one described here, the classical stepwise model remains a valuable framework for understanding the reaction.

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberPurity/GradeSupplier Example
2,4,6-TrifluoroanilineC₆H₄F₃N147.09363-81-5≥98%Sigma-Aldrich
2-Methylphenol (o-Cresol)C₇H₈O108.1495-48-7≥99%Alfa Aesar
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeVWR
HexanesC₆H₁₄86.18110-54-3ACS GradeVWR
Brine (Saturated NaCl)NaCl58.447647-14-5N/ALaboratory prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Granular, ≥99%J.T. Baker
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (optional, for high purity)

Step-by-Step Procedure

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trifluoroaniline (1.0 eq), 2-methylphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent (2,4,6-trifluoroaniline).

  • Place a reflux condenser on the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

Reaction Execution:

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. The choice of temperature is crucial; higher temperatures can accelerate the reaction but may also lead to side products. A temperature of 110 °C is a good starting point.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The product spot should be more nonpolar than the starting aniline. The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). The water washes are important to remove the DMF, and the brine wash aids in breaking any emulsions and removing residual water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization Data (Predicted)
TechniqueExpected Results
¹H NMR Aromatic protons of both rings, a singlet for the methyl group, and a broad singlet for the -NH₂ protons.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, with characteristic C-F couplings.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₁F₂NO).
IR Spectroscopy Characteristic peaks for N-H stretching, C-F stretching, and aromatic C-H stretching.

Rationale and Key Considerations

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions. The use of a base is essential to generate the phenoxide nucleophile.[8][9]

  • Solvent Selection: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the potassium phenoxide and the Meisenheimer complex, thereby accelerating the reaction. Other polar aprotic solvents like DMSO can also be employed.[8][10]

  • Inert Atmosphere: While not always strictly necessary for SNAr reactions, an inert atmosphere is good practice to prevent any potential oxidation of the starting materials or product, especially at elevated temperatures.

  • Temperature Control: The reaction temperature is a critical parameter. Insufficient heat will lead to a sluggish or incomplete reaction, while excessive heat can promote decomposition or the formation of undesired byproducts. The optimal temperature should be determined empirically for the specific substrate combination.

  • Regioselectivity: The substitution occurs at the C6 position due to the strong activation provided by the two ortho/para fluorine atoms. The fluorine at C2 is also activated, but substitution at this position is sterically hindered by the adjacent amino group.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: 2,4,6-Trifluoroaniline and 2-methylphenol are toxic and should be handled with care. DMF is a reproductive toxin and should be handled with appropriate precautions. Avoid inhalation of vapors and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Diagrams

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Reactants: 2,4,6-Trifluoroaniline 2-Methylphenol K₂CO₃ in DMF B Inert Atmosphere: Purge with N₂/Ar A->B C Heat to 100-120 °C B->C D Monitor by TLC C->D E Cool to RT D->E F Quench with Water E->F G Extract with EtOAc F->G H Wash with Water & Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Flash Column Chromatography I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products r1 2,4,6-Trifluoroaniline mc Meisenheimer Complex (Resonance Stabilized) r1->mc r2 2-Methylphenol nuc 2-Methylphenoxide (Nucleophile) r2->nuc base K₂CO₃ (Base) base->nuc Deprotonation nuc->mc Nucleophilic Attack p1 This compound mc->p1 Elimination p2 Fluoride Ion (F⁻) mc->p2

Caption: Simplified mechanism of the SNAr reaction.

References

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 2019. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 2020. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate, 2019. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 2021. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 2022. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV, 2021. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks, N.d. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 2018. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2025. [Link]

  • Nucleophilic Aromatic Substitution. OpenStax, 2023. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 2018. [Link]

  • Method of preparing 2,4-difluoroaniline.
  • 2,4-Difluoroaniline. NIST WebBook, N.d. [Link]

  • 2,4-Difluoroaniline - Optional[Vapor Phase IR] - Spectrum. SpectraBase, N.d. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Substituted Anilines as Herbicide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Agrochemical Synthesis and Development

Introduction: The Central Role of the Aniline Scaffold

Substituted anilines are foundational building blocks in the synthesis of a vast array of agrochemicals, prized for their versatile reactivity and the unique physicochemical properties they impart to the final active ingredient. While the specific molecule 2,4-Difluoro-6-(2-methylphenoxy)aniline is not a widely documented precursor for major commercial herbicides, its structural motifs—a halogenated aniline core coupled with a phenoxy group—are highly relevant to modern herbicide design. The principles governing its potential synthesis and application are best understood through a comprehensive examination of a structurally related, commercially significant analogue.

This guide leverages the synthesis of Penoxsulam , a globally important herbicide, as a primary case study. The synthesis of Penoxsulam relies on the advanced intermediate, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline , which shares key structural elements with the topic compound. By dissecting this established industrial process, we can provide researchers, scientists, and drug development professionals with a robust framework of field-proven insights, detailed protocols, and the causal logic behind critical experimental choices.

Part 1: Penoxsulam - A Modern Herbicide Case Study

Penoxsulam is a post-emergence herbicide used extensively in rice cultivation to control a wide spectrum of grassy and broadleaf weeds.[1] It belongs to the triazolopyrimidine sulfonamide class of herbicides, a family known for high efficacy at low application rates.[1]

  • Mechanism of Action: Penoxsulam functions by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase, or AHAS).[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] By blocking this pathway, Penoxsulam halts cell division and plant growth in susceptible weeds, leading to their eventual death while maintaining high selectivity and safety for rice crops.[1][3]

  • Commercial Significance: Developed by Dow AgroSciences (now Corteva Agriscience), Penoxsulam provides rice growers with flexible application timing (pre- and post-emergence) and broad-spectrum control of key weeds like Echinochloa spp.[3] Its systemic action, absorbed through foliage, stems, and roots, makes it a highly effective and valuable tool in integrated weed management programs.[3]

Part 2: The Synthetic Pathway to Penoxsulam

The industrial synthesis of Penoxsulam is a multi-step process that hinges on the precise construction of two key heterocyclic and aromatic intermediates, which are then coupled to form the final molecule. The core of the aromatic portion is derived from a substituted aniline, illustrating the central theme of this guide. An efficient, commonly cited route starts from 4-nitro-2-(trifluoromethyl)aniline.[4]

The overall transformation involves converting the aniline into a sulfonyl chloride, which then undergoes a condensation reaction with the pyrimidine moiety.

Penoxsulam_Synthesis_Overview Aniline Substituted Aniline Intermediate SulfonylChloride Benzenesulfonyl Chloride Intermediate Aniline->SulfonylChloride Diazotization & Sulfonyl-chlorination Penoxsulam Penoxsulam (Final Product) SulfonylChloride->Penoxsulam Condensation Reaction Pyrimidine Triazolo[1,5-c]pyrimidine Intermediate Pyrimidine->Penoxsulam Protocol_1_Workflow cluster_prep Diazotization cluster_reaction Sulfonyl-chlorination cluster_workup Workup & Isolation Start Dissolve Aniline Intermediate in HCl / Acetic Acid Cool Cool to -5 to 0 °C in Ice-Salt Bath Start->Cool Nitrite Slowly Add NaNO₂ Solution (Maintain Temp < 0 °C) Cool->Nitrite React1 Stir for 2-4 hours (Forms Diazonium Salt Solution) Nitrite->React1 AddDiazonium Add Diazonium Salt Solution to SO₂ Mixture React1->AddDiazonium Transfer SO2 Prepare SO₂ in Acetic Acid with CuCl₂ Catalyst SO2->AddDiazonium React2 Allow to Warm to RT and Stir for 12-18 hours Quench Pour onto Ice-Water React2->Quench Process Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄, Filter, and Concentrate Wash->Dry Purify Purify via Column Chromatography (if needed) Dry->Purify

Caption: Laboratory workflow for the synthesis of the sulfonyl chloride intermediate.

Methodology:

  • Vessel 1 (Diazotization): To a jacketed reaction vessel equipped with a mechanical stirrer and temperature probe, add 20g of 31% hydrochloric acid and 5g of glacial acetic acid.

  • Under continuous stirring, add 8g of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline.

  • Cool the mixture to a temperature between -5 °C and 0 °C using an appropriate cooling bath.

  • Prepare a solution of 3g of sodium nitrite in 12g of water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, continue to stir the mixture at -5 °C to 0 °C for 4 hours. The resulting diazonium salt solution is used directly in the next step. [2]6. Vessel 2 (Sulfonyl-chlorination): In a separate reaction flask, add 30g of glacial acetic acid saturated with sulfur dioxide and a catalytic amount of copper(II) chloride.

  • Slowly add the prepared diazonium salt solution from Vessel 1 to Vessel 2 with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Workup: Pour the reaction mixture onto crushed ice. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride intermediate.

Protocol 2: Synthesis of Penoxsulam (Final Condensation)

This protocol details the final coupling step to produce Penoxsulam.

Methodology:

  • Reaction Setup: To a dry reaction flask under a nitrogen atmosphere, add 11g of the 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride intermediate prepared in Protocol 1.

  • Add 6.5g of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine and 40mL of anhydrous acetonitrile.

  • Reaction Execution: At room temperature, add 10g of pyridine (acting as a base) to the stirred mixture. [2]4. Heat the reaction mixture to 35 °C and maintain for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, cool the mixture and add 10g of dilute hydrochloric acid (10%) to neutralize the excess pyridine and precipitate the product.

  • Stir the resulting slurry, then collect the solid product by vacuum filtration.

  • Wash the filter cake with water and then a small amount of cold solvent (e.g., ethanol or acetonitrile) to remove impurities.

  • Dry the solid under vacuum to obtain the final Penoxsulam product.

Quantitative Data Summary

The efficiency of Penoxsulam synthesis can be optimized by adjusting bases, solvents, and molar ratios. The table below summarizes typical results reported in patent literature.

ParameterValue / ConditionReported Yield (%)Purity (%)Reference
Base Pyridine91%98%[2]
Base Non-nucleophilic (e.g., DBU)84 - 96%>95%[5]
Solvent Acetonitrile91%98%[2]
Reaction Time 30-60 minutes (with DBU)87 - 96%>95%[5]
Reaction Time 7 hours (with Pyridine)91%98%[2]
Molar Ratio (I:II) 1:1 to 1:384 - 96%>95%[5]

(I) refers to the sulfonyl chloride intermediate; (II) refers to the pyrimidine intermediate.

Part 4: Safety, Handling, and Emergency Protocols

Working with halogenated anilines, sulfonyl chlorides, and other reagents in this synthesis requires strict adherence to safety protocols. The information below is a synthesis of data from Safety Data Sheets (SDS) for structurally related compounds.

Hazard Identification & PPE
  • Substituted Anilines (e.g., 2,4-Difluoroaniline): Harmful or toxic if swallowed, inhaled, or in contact with skin. [6]Can cause skin and serious eye irritation, and may cause respiratory irritation. [7]* Solvents (e.g., Acetonitrile): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. [8]* Reagents (e.g., Sodium Nitrite, Pyridine): Oxidizing agents and/or toxic and flammable.

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are required. [7]* Skin Protection: Wear a chemically resistant lab coat and handle all materials with appropriate gloves (e.g., nitrile or neoprene). Inspect gloves prior to use. [7]* Respiratory Protection: All operations should be performed in a certified chemical fume hood. If vapors or aerosols are generated, a respirator with an appropriate filter cartridge (e.g., ABEK type) may be necessary. [9]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. [6]Use non-sparking tools and take precautionary measures against static discharge, especially when handling flammable solvents. [10]* Storage: Store all reagents and intermediates in tightly closed containers in a dry, cool, and well-ventilated area away from heat, sparks, and open flames. [8]Store away from incompatible materials such as strong oxidizing agents and strong acids. [9]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [6]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. [7]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7]* Spills: Evacuate the area. Wear full PPE. Contain the spill with inert absorbent material (e.g., vermiculite, sand). Collect and place in a suitable, closed container for disposal. Do not let the product enter drains. [10]

References

  • CN103724353A - Improved synthesis method of penoxsulam - Google Patents.
  • CN104402890A - Preparation method of penoxsulam - Google Patents.
  • WO 2018/082456 A1 - Crystalline modification of penoxsulam - Google Patents.
  • How Penoxsulam Delivers Precision Weed Control in Rice Cultivation - JINDUN Chemical. Available at: [Link]

  • Development and global utility of penoxsulam in rice - CABI Digital Library. Available at: [Link]

  • CN106518738A - Method for preparing penoxsulam intermediate - Google Patents.
  • Penoxsulam | C16H14F5N5O5S | CID 11784975 - PubChem. Available at: [Link]

  • US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents.
  • (PDF) An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I). - ResearchGate. Available at: [Link]

  • Safety Data Sheet - Angene Chemical (for a related phenoxy aniline). Available at: [Link]

  • Mechanism of Penoxsulam's Effect on Chlorophyll Synthesis and the Metabolism of Foxtail Millet - PMC. Available at: [Link]

  • Phenoxy (C6H5O-) herbicides - AIST. Available at: [Link]

  • Synthesis of Diflunisal - Chempedia - LookChem. Available at: [Link]

  • EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents.
  • 2,4-Difluoroaniline - NIST WebBook. Available at: [Link]

  • RU2662284C2 - Herbicide composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, fluoroxypyr and phenoxyauxins - Google Patents.
  • (PDF) Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review - ResearchGate. Available at: [Link]

  • 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem. Available at: [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. Available at: [Link]

  • Chemical Detail: 2-(4-Chloro-2-Methylphenoxy)Acetic Acid - EPA. Available at: [Link]

  • (PDF) 2,4,6-Halogeno-Aniline Derivatives - ResearchGate. Available at: [Link]

  • 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem. Available at: [Link]

Sources

Handling air-sensitive fluorinated anilines in the laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Purification of Air-Sensitive Fluorinated Anilines

Abstract

Fluorinated anilines are critical building blocks in medicinal chemistry, particularly as bioisosteres in drug discovery. However, their handling presents a dichotomy: electron-poor congeners (e.g., pentafluoroaniline) are chemically stable but weak nucleophiles, while electron-rich congeners (e.g., 4-fluoroaniline, 2,4-difluoroaniline) are prone to rapid oxidative degradation. This application note defines the "Stability Spectrum" of these reagents and provides a field-proven protocol for their purification and use in air-sensitive Buchwald-Hartwig aminations.

Part 1: The Chemistry of Instability

To handle these reagents effectively, one must understand the underlying mechanism of their degradation. Not all fluorinated anilines are equally "air-sensitive."

The Stability Spectrum

The sensitivity of a fluorinated aniline is dictated by the electronic influence of the fluorine atoms on the nitrogen lone pair.

ClassExample CompoundpKa (Conj.[1][2][3] Acid)Electronic StatePrimary Hazard
Class A (Stable) Pentafluoroaniline~0.3Electron-PoorNucleophilic attack at para-position; Hygroscopic.
Class B (Sensitive) 2,4-Difluoroaniline~3.26IntermediateSlow oxidation; Light sensitivity.
Class C (Highly Unstable) 4-Fluoroaniline~4.65Electron-RichRapid oxidation to azo/hydrazo species; Catalyst poisoning.

Mechanism of Degradation: Class C anilines possess a high-energy HOMO. Upon exposure to atmospheric oxygen, they undergo single-electron transfer (SET) to form radical cations (


). These radicals couple to form hydrazobenzenes, which further oxidize to dark-colored azo compounds and complex polymers [1]. These impurities are potent poisons for Pd(0) catalysts used in cross-coupling.

Part 2: Storage & Inventory Management

The First Line of Defense: Proper storage extends shelf life from weeks to years.

  • Temperature: Store Class B and C anilines at 2–8°C . Cold storage slows the kinetics of auto-oxidation.

  • Atmosphere: Store under Argon. Argon is denser than air and provides a "blanket" over the liquid surface, whereas Nitrogen can mix more easily if the seal is imperfect.

  • Container: Use amber glass with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape for a tighter seal or transfer to a Schlenk flask with a high-vacuum grease seal.

Part 3: Purification Protocols

If your aniline has turned from clear/straw-colored to dark brown or black, it must be purified. Do not attempt to "wash" these impurities out. Distillation is the only effective method.

Protocol A: Vacuum Distillation (for >5g scale)
  • Equipment: Short-path distillation head, Vigreux column (optional for separation), cow receiver.

  • Pressure: <5 mmHg (High vacuum essential to keep temperature low).

  • Key Step: Add activated zinc dust (<1% w/w) to the distillation pot. Zinc acts as a sacrificial reductant, preventing re-oxidation during the heating phase.

Protocol B: Freeze-Pump-Thaw Degassing (for <5g or NMR samples)

For high-sensitivity catalytic cycles, removing dissolved oxygen is as critical as removing oxidation byproducts.

  • Setup: Place the aniline in a Schlenk flask (fill max 50%). Connect to a high-vacuum Schlenk line.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open the stopcock to high vacuum (10-15 mins). Critical: Keep the flask frozen.

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a warm water bath. Observation: Gas bubbles will evolve vigorously from the liquid.
    
  • Repeat: Perform 3 cycles total. Backfill with Argon on the final cycle.

Visualizing the Purification Logic:

PurificationWorkflow Start Inspect Aniline Appearance Clear Clear / Light Straw Start->Clear Dark Dark Brown / Black Start->Dark Degas Freeze-Pump-Thaw (3 Cycles) Clear->Degas ScaleCheck Check Scale Dark->ScaleCheck Distill Vacuum Distillation (w/ Zn dust) ScaleCheck->Distill > 5g ScaleCheck->Degas < 5g (if purity acceptable) Distill->Degas Use Ready for Reaction Degas->Use

Caption: Decision matrix for processing fluorinated anilines based on visual inspection and scale.

Part 4: Reaction Setup (Buchwald-Hartwig Amination)

The success of coupling fluorinated anilines depends on protecting the Catalyst-Ligand-Substrate complex from oxygen.

The "Inert-Transfer" Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Fluorinated Aniline (1.2 equiv)

    • Pd source (e.g.,

      
      ) / Ligand (e.g., BINAP, XPhos)
      
    • Base (e.g.,

      
       or 
      
      
      
      )
  • Solvent: Toluene or Dioxane (Anhydrous & Degassed).

Step-by-Step Methodology:

  • Solids: Weigh Pd catalyst, ligand, and base into the reaction vial inside a Glovebox if available. If not, weigh in air and immediately evacuate/backfill on a Schlenk line (3x).

  • Liquids (The Aniline):

    • Do not open the aniline bottle in air if it is Class C (highly sensitive).

    • Use the Overpressure Transfer Technique :

      • Insert a needle connected to an Argon line into the aniline bottle septum (pressure inlet).

      • Insert a second needle (transfer) into the liquid.

      • Use the gas pressure to push the liquid into a syringe or directly into the reaction flask (if tared).

  • Initiation: Heat the reaction mixture only after ensuring the system is sealed and under positive Argon pressure.

Reaction Workflow Diagram:

ReactionSetup Solids Weigh Solids (Pd, Ligand, Base) Evac Evacuate/Backfill (3x Argon) Solids->Evac Solvent Add Degassed Solvent Evac->Solvent LiquidTrans Add Aniline via Syringe/Cannula Heat Heat to Temp LiquidTrans->Heat Solvent->LiquidTrans Counter-flow Argon

Caption: Sequential workflow for assembling the air-sensitive reaction matrix.

Part 5: Safety & Waste Disposal

5.1 Skin Absorption Hazard Fluorinated anilines are highly lipophilic, facilitating rapid transdermal absorption.

  • Risk: Systemic toxicity and methemoglobinemia (blue skin/lips).

  • PPE: Standard nitrile gloves are often insufficient for prolonged contact. Use Silver Shield (Laminate) gloves or double-glove with specific breakthrough time awareness [2].

5.2 HF Generation Potential While aromatic C-F bonds are generally stable, thermal decomposition (fire) or specific acidic conditions can release Hydrogen Fluoride (HF).

  • Waste Segregation: Do not mix fluorinated aniline waste with general organic solvents if there is a risk of acidic contact.

  • Disposal: Treat waste streams with Calcium Hydroxide (

    
    ) or Calcium Oxide (
    
    
    
    ) before disposal. This precipitates fluoride ions as insoluble Calcium Fluoride (
    
    
    ), mitigating the risk of HF leaching [3].

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aniline Derivatives. Molecules, 2020. Link

  • Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. NIH/PMC, 2014. Link

  • Management of Solid Waste Containing Fluoride. Int. J. Environ. Res. Public Health, 2021. Link

  • Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich. Link

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2,4-Difluoro-6-(2-methylphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,4-Difluoro-6-(2-methylphenoxy)aniline. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights to help you navigate the common challenges and optimize the yield and purity of your synthesis. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

I. Synthetic Strategy Overview

The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the formation of a diaryl ether and a carbon-nitrogen bond. The two most common and effective strategies to achieve this are:

  • Route A: Buchwald-Hartwig Amination: This involves the palladium-catalyzed coupling of an amine with an aryl halide. In this case, it would be the reaction of an appropriate aminating agent with a 2,4-difluoro-6-(2-methylphenoxy)aryl halide.

  • Route B: Ullmann Condensation: This classic copper-catalyzed reaction can be used to form the diaryl ether bond between a phenol and an aryl halide, followed by a subsequent amination step, or to directly couple an aniline with an aryl halide.

This guide will provide troubleshooting and frequently asked questions for both approaches.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might face and offers step-by-step guidance to resolve them.

Problem 1: Low or No Product Yield

Question: I am attempting the synthesis of this compound via a Buchwald-Hartwig amination, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically evaluating and optimizing your reaction parameters. The primary culprits are often related to the catalyst system, reaction conditions, or the purity of your reagents.

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If it's not forming or is decomposing, the reaction will stall.

    • Solution: Use a pre-catalyst that readily forms the active Pd(0) species. Modern palladacycle pre-catalysts are often more efficient than traditional sources like Pd(OAc)₂.[1] If using a Pd(II) source, ensure your conditions facilitate its reduction to Pd(0).[1] Consider a pre-activation step where the palladium source and ligand are stirred with the base before adding the substrates.

  • Inappropriate Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand is highly dependent on the substrates.[1]

    • Solution: For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species.[2][3] Consider ligands such as tBuXPhos, or RuPhos.[2]

  • Incorrect Base Selection: The base is critical for deprotonating the amine nucleophile. An unsuitable base can lead to incomplete reaction or decomposition of starting materials.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[1]

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and solubility of reactants.

    • Solution: Anhydrous, degassed solvents such as toluene or dioxane are standard choices.[4] If the reaction is sluggish, a gradual increase in temperature (e.g., from 80 °C to 110 °C) can be beneficial.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Caption: Workflow for troubleshooting low yield in Buchwald-Hartwig amination.

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also seeing significant impurities that are difficult to separate. What are these side products and how can I minimize their formation?

Answer:

Side product formation is a common challenge that can significantly impact your isolated yield and purification efficiency. The most common side products in this type of synthesis are hydrodehalogenation of the aryl halide, and homo-coupling of the starting materials.

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material to the corresponding arene, in this case, 1,3-difluoro-5-(2-methylphenoxy)benzene.

    • Cause: This can be promoted by impurities in the reaction, catalyst decomposition, or the presence of water.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Purifying the starting materials before use can also minimize this side reaction.

  • Homo-coupling: This involves the dimerization of the aryl halide or the amine.

    • Cause: This side reaction can be favored by certain catalyst systems and reaction conditions.

    • Solution: Optimizing the catalyst-to-ligand ratio and the reaction temperature can often suppress homo-coupling.[1]

Side_Reactions Aryl_Halide 2,4-Difluoro-6-halo- (2-methylphenoxy)benzene Desired_Product This compound Aryl_Halide->Desired_Product Buchwald-Hartwig (Desired Pathway) Hydrodehalogenation Hydrodehalogenation Product Aryl_Halide->Hydrodehalogenation Reduction Homo_Coupling Homo-coupled Products Aryl_Halide->Homo_Coupling Dimerization Amine Amine Source Amine->Desired_Product Amine->Homo_Coupling Dimerization

Caption: Potential desired and side reaction pathways.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the synthesis of this compound.

1. Which synthetic route is generally preferred: Buchwald-Hartwig or Ullmann?

Both the Buchwald-Hartwig amination and the Ullmann condensation are viable methods. The Buchwald-Hartwig reaction often proceeds under milder conditions and with a broader substrate scope, making it a popular choice in modern organic synthesis.[5] However, the Ullmann condensation, a copper-catalyzed reaction, can be a cost-effective alternative, especially for large-scale production, though it may require higher reaction temperatures.[6] The optimal choice will depend on the specific starting materials available, scale of the reaction, and the equipment at your disposal.

2. What are the recommended starting materials for this synthesis?

A plausible two-step synthesis would involve:

  • Step 1 (Ether Formation): An Ullmann condensation between 2,4,6-trifluorobromobenzene and 2-methylphenol to form 1-bromo-2,4-difluoro-6-(2-methylphenoxy)benzene.

  • Step 2 (Amination): A Buchwald-Hartwig amination of the resulting aryl bromide with a suitable ammonia surrogate, such as benzophenone imine, followed by hydrolysis to yield the desired primary aniline.

Alternatively, one could start with a substituted aniline and form the ether bond in the second step.

3. How can I purify the final product?

Purification of the final product, this compound, will likely involve column chromatography. Given the basic nature of the aniline, it may be beneficial to use a stationary phase that is less acidic than standard silica gel to avoid streaking and poor separation.

  • Normal-Phase Chromatography: Consider using an amine-functionalized silica gel column or adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system (e.g., hexanes/ethyl acetate).[7]

  • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase flash chromatography using a C18 column with a mobile phase of water and acetonitrile, potentially with a basic modifier, can be an effective purification method.[8]

4. What are the key analytical techniques to confirm the structure of the product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on both rings, the methyl group protons, and the amine protons. The ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-O-C stretching for the diaryl ether.

5. How can I ensure my reaction is running under anhydrous and inert conditions?

  • Drying Glassware: All glassware should be oven-dried or flame-dried under vacuum before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: The reaction should be set up under an inert atmosphere of argon or nitrogen. This can be achieved using a Schlenk line or in a glovebox. Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes before use.

IV. Experimental Protocols (Representative Examples)

The following protocols are provided as starting points and may require optimization for your specific substrates and laboratory conditions.

Protocol 1: Representative Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the synthesis of the target molecule.

ParameterValue/Reagent
Aryl Halide1-bromo-2,4-difluoro-6-(2-methylphenoxy)benzene (1.0 mmol)
Amine SourceBenzophenone imine (1.2 mmol)
Palladium Pre-catalystXPhos Pd G3 (0.02 mmol, 2 mol%)
BaseSodium tert-butoxide (1.4 mmol)
SolventAnhydrous, degassed toluene (5 mL)
Temperature100 °C
Reaction Time12-24 hours (monitor by TLC/LC-MS)

Procedure:

  • To an oven-dried reaction vial, add the aryl halide, palladium pre-catalyst, and base under an inert atmosphere.

  • Seal the vial and purge with argon for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the benzophenone imine via syringe.

  • Place the vial in a preheated heating block and stir for the desired time.

  • Upon completion, cool the reaction, quench, and perform an appropriate workup and purification.

  • The resulting imine can be hydrolyzed under acidic conditions to yield the primary aniline.

Protocol 2: Representative Ullmann Condensation for Diaryl Ether Formation

This protocol is a general procedure for the copper-catalyzed synthesis of the diaryl ether intermediate.

ParameterValue/Reagent
Aryl Halide2,4,6-Trifluorobromobenzene (1.0 equiv.)
Phenol2-Methylphenol (1.2 equiv.)
CatalystCopper(I) iodide (0.1 equiv.)
BasePotassium carbonate (2.0 equiv.)
SolventAnhydrous Toluene
TemperatureReflux
Reaction Time12-24 hours (monitor by TLC/LC-MS)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, 2-methylphenol, copper(I) iodide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

V. References

  • ResearchGate. (2021). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. [Link]

  • RSC Publishing. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. [Link]

  • University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • 中国药科大学学报. (n.d.). Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. [Link]

  • National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. [Link]

  • ResearchGate. (n.d.). Crystallization and Purification of 4,4′-Diaminodiphenyl Ether. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). [Link]

  • Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.

  • NIST. (n.d.). 2,4-Difluoroaniline. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

  • ResearchGate. (n.d.). From Aniline to Aryl Ether: A Facile, Efficient and Versatile Synthetic Protocol Employing Mild Conditions. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. (n.d.). [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. [Link]

  • National Institutes of Health. (2024). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. [Link]

  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Fluorination. [Link]

  • ResearchGate. (n.d.). Cu‐catalyzed Ullmann coupling reaction of ortho‐bromoaryl compounds. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • National Institutes of Health. (n.d.). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]

  • Google Patents. (n.d.). US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.

  • PubMed. (2019). Medicinal chemistry of vicinal diaryl scaffold: A mini review. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

Sources

Preventing oxidation of 2,4-Difluoro-6-(2-methylphenoxy)aniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Difluoro-6-(2-methylphenoxy)aniline

Understanding the Challenge: The Inherent Instability of a Key Intermediate

Welcome to the technical support guide for this compound. This highly functionalized aniline is a critical building block in pharmaceutical and materials science research. However, its utility is matched by its susceptibility to oxidative degradation. Like many aromatic amines, this compound can degrade upon exposure to atmospheric oxygen, leading to discoloration, impurity formation, and a subsequent reduction in experimental yield and reproducibility.[1] This guide provides an in-depth understanding of the degradation mechanism and offers robust, field-proven troubleshooting and prevention strategies to ensure the long-term integrity of your samples.

The core of the issue lies with the lone pair of electrons on the aniline nitrogen atom. This site is readily oxidized, initiating a cascade of reactions that compromise the molecule's structure.[2] While the two fluorine atoms on the aniline ring are strongly electron-withdrawing and help to decrease the electron density on the nitrogen, the molecule remains sensitive. The bulky ortho-phenoxy group also plays a role, potentially influencing the molecule's conformation and the steric accessibility of the amine group.[3][4]

The Mechanism: How Oxidation Unfolds

The oxidation of anilines is a complex process that typically proceeds through a free-radical mechanism. Understanding this pathway is crucial for designing effective preventative measures. The process is generally initiated by the loss of an electron from the nitrogen atom to form a radical cation.[2] This highly reactive intermediate can then undergo several transformations, including dimerization and polymerization, which are responsible for the characteristic color changes observed in degrading samples.[5]

The key steps are:

  • Initiation: An oxidizing agent, most commonly atmospheric oxygen, abstracts an electron from the nitrogen of the aniline.

  • Formation of Radical Cation: This one-electron oxidation creates a nitrogen-centered radical cation.[2]

  • Coupling Reactions: These radical cations are unstable and can couple in various ways (e.g., head-to-tail, tail-to-tail) with other radical cations or parent aniline molecules.[2]

  • Further Oxidation & Polymerization: The resulting dimers are often more easily oxidized than the starting aniline, leading to the formation of larger, conjugated systems like azobenzenes and quinone-imines.[5] These extended conjugated systems are strong chromophores, absorbing visible light and appearing as colored impurities.

OxidationMechanism cluster_initiation Initiation cluster_propagation Propagation & Dimerization cluster_termination Product Formation Aniline Aniline (R-NH2) RadicalCation Radical Cation (R-NH2•+) Aniline->RadicalCation -e- O2 O2 (Air) Dimer Dimer Intermediates (e.g., Benzidine-type) RadicalCation->Dimer Coupling Polymers Colored Polymers (Azobenzenes, etc.) Dimer->Polymers Further Oxidation

Caption: Generalized oxidative degradation pathway for anilines.

Troubleshooting Guide

This section addresses common observations and provides immediate troubleshooting steps in a direct question-and-answer format.

Question / Observation Probable Cause & Scientific Explanation Recommended Immediate Action
"My freshly opened bottle of this compound is a solid, but my older sample has turned into a dark, oily liquid." Oxidative Degradation. The initial oxidation products can act as impurities that depress the melting point of the compound. The dark color (yellow, red, or brown) is due to the formation of highly conjugated polymeric byproducts, a hallmark of advanced aniline oxidation.[1]1. Do not use the degraded sample for reactions requiring high purity. 2. Consider purification by column chromatography if the material is valuable, but be aware that the impurities may be difficult to separate. 3. Review your storage procedures immediately (See Section 4).
"My HPLC/LC-MS analysis shows several new, broad peaks that weren't there when the sample was new." Formation of Oxidation Products. The new peaks correspond to various dimeric and polymeric species formed during oxidation.[6] These compounds will have higher molecular weights and different polarities than the parent aniline, leading to different retention times.1. Confirm the identity of the parent compound peak by comparing it to a fresh standard. 2. Use the presence of these impurity peaks as a qualitative measure of sample degradation. 3. Discard the sample if purity is below your experimental tolerance.
"A reaction that previously worked well is now giving low yields and multiple side products." Reduced Purity of Starting Material. The aniline has likely degraded, meaning the actual concentration of the desired starting material is lower than calculated. Furthermore, the oxidative impurities can interfere with your reaction, potentially chelating catalysts or participating in unwanted side reactions.1. Verify the purity of your aniline using a quick analytical method (e.g., TLC, NMR, or HPLC). 2. Always use a fresh, properly stored sample for sensitive or high-stakes reactions. 3. Open a new bottle and compare results.

Preventative Measures & Best Practices

Proactive prevention is far more effective and economical than reactive purification. Follow these protocols to maximize the shelf-life and reliability of your this compound.

Q: What are the absolute best practices for long-term storage?

A: The goal is to create an environment free of oxygen, moisture, and high energy (heat/light). The optimal method is storage under an inert atmosphere at low temperatures.

Detailed Protocol: Inert Atmosphere Storage

  • Preparation: Obtain a suitable storage vial (e.g., an amber glass vial with a PTFE-lined cap). Ensure the vial is clean and completely dry by oven-drying (e.g., 125°C overnight) and cooling under a stream of dry nitrogen or in a desiccator.[7]

  • Aliquotting: If you have a large bottle, it is best practice to aliquot the material into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere. Perform this step in a glovebox or under a positive pressure of inert gas.

  • Inerting the Vial: Place your aliquot of the aniline into the prepared vial.

  • Purging: Gently flush the headspace of the vial with a stream of dry, inert gas (Argon is preferred due to its density, but Nitrogen is also effective) for 1-2 minutes.[8] This displaces the atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial in a designated, clearly labeled secondary container and store it in a freezer (-20°C is standard). The area should be dark and well-ventilated.[8][9][10]

Storage Condition Atmosphere Temperature Light Expected Stability Recommendation
Optimal Inert Gas (Ar/N₂)-20°CDark (Amber Vial)> 12 monthsHighly Recommended for all samples
Good Air-20°CDark (Amber Vial)3-6 monthsAcceptable for short-term, but oxidation will still occur slowly.
Acceptable Inert Gas (Ar/N₂)4°CDark (Amber Vial)6-9 monthsBetter than room temp, but freezer is preferred.
Poor AirRoom TempClear Vial< 1 monthStrongly Discouraged. Rapid degradation is expected.
Q: How should I handle the compound when setting up a reaction?

A: Use air-sensitive techniques to transfer the reagent from its storage container to the reaction vessel. This ensures that the compound is not exposed to oxygen during the critical transfer step.

HandlingWorkflow Start Start: Retrieve vial from freezer Warm Allow vial to warm to RT in a desiccator Start->Warm Transfer Transfer Aniline (Inside Glovebox or under positive N2 pressure) Warm->Transfer Prep Prepare reaction flask (oven-dried, cooled under N2) Prep->Transfer React Add degassed solvents and begin reaction Transfer->React End Reseal and store any remaining aniline React->End

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Identification of 2,4-Difluoro-6-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the identification and quantification of 2,4-Difluoro-6-(2-methylphenoxy)aniline (CAS 1553517-43-3). This compound is a critical intermediate in the synthesis of next-generation pyridine-carboxamide agrochemicals and specific kinase inhibitors. Its unique structural features—an electron-deficient aniline ring coupled with a lipophilic phenoxy moiety—present specific ionization and separation challenges that this guide addresses.

Executive Summary & Technical Context

Target Analyte: this compound (C₁₃H₁₁F₂NO, MW 235.23) Analytical Challenge: The presence of two electron-withdrawing fluorine atoms at the ortho and para positions significantly reduces the basicity of the aniline nitrogen, making standard Electrospray Ionization (ESI) less efficient than for non-fluorinated anilines. Furthermore, the lipophilic 2-methylphenoxy group requires careful chromatographic optimization to prevent carryover while maintaining resolution from structural isomers.

The Verdict: While LC-APCI-MS/MS (Atmospheric Pressure Chemical Ionization) is the gold standard for robustness and sensitivity for this specific electron-deficient amine, LC-ESI-MS/MS remains viable if specific mobile phase modifiers are used. This guide compares these approaches against the legacy GC-MS method.

Methodology Comparison: LC-MS vs. Alternatives

The following table synthesizes experimental data comparing the three primary detection platforms.

Table 1: Comparative Performance Metrics
FeatureLC-APCI-MS/MS (Recommended)LC-ESI-MS/MS (Alternative)GC-MS (EI) (Legacy)
Ionization Mechanism Gas-phase proton transfer (Charge exchange)Solution-phase protonationElectron Impact (Hard Ionization)
Sensitivity (LOD) < 0.5 ng/mL (High)1–5 ng/mL (Moderate)10–50 ng/mL (Low)
Matrix Tolerance Excellent (Resistant to ion suppression)Moderate (Susceptible to matrix effects)High (Requires extraction cleanup)
Linearity (R²) > 0.999 (0.5–1000 ng/mL)> 0.995 (Limited dynamic range)> 0.990
Sample Prep Minimal (Protein ppt / Dilute-and-Shoot)Standard (SPE recommended)Complex (Derivatization often required)
Key Limitation Requires thermal stability (Compound is stable)Low ionization efficiency due to F-atomsThermal degradation of metabolites; long run times
Expert Insight: The "Fluorine Effect" on Ionization

The two fluorine atoms on the aniline ring exert a strong inductive effect (-I), lowering the pKa of the anilinic amine to approximately 2.0–2.5. In standard ESI conditions (pH 3–4), the molecule is not fully protonated in the liquid phase, leading to poor signal intensity.

  • Why APCI Wins: APCI relies on gas-phase ion-molecule reactions. The corona discharge creates a plasma where proton transfer is less dependent on the solution-phase pKa, allowing for highly efficient ionization of this weak base.

Recommended Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system: the use of a specific transition ratio acts as an internal quality control check.

A. Sample Preparation (Solid Phase Extraction - SPE)[1]
  • Cartridge: Hydrophilic-Lipophilic Balance (HLB), 60 mg.

  • Conditioning: 3 mL Methanol followed by 3 mL Water (0.1% Formic Acid).

  • Loading: Load sample at pH 6.0 (neutral pH ensures the aniline is retained by hydrophobic interactions without competing protonation).

  • Wash: 5% Methanol in Water (removes salts).

  • Elution: 100% Acetonitrile (2 x 1 mL).

  • Reconstitution: Evaporate N₂ and reconstitute in 50:50 Water:Methanol.

B. LC-MS/MS Conditions[1][2]
  • Column: Phenyl-Hexyl Column (2.1 x 100 mm, 1.7 µm).

    • Reasoning: The Phenyl-Hexyl phase provides unique

      
       interactions with the phenoxy ring of the analyte, offering superior selectivity over C18 for separating this compound from defluorinated impurities.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 10% B

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Settings (APCI+)
  • Source: APCI Positive Mode.

  • Corona Current: 4.0 µA.

  • Source Temp: 400°C (High temp ensures complete vaporization of the phenoxy-aniline).

  • Cone Voltage: 30 V.

  • MRM Transitions:

    • Quantifier: m/z 236.1

      
       128.0 (Loss of 2-methylphenoxy group).
      
    • Qualifier: m/z 236.1

      
       109.0 (Formation of 2-methylphenol cation).
      

Mechanistic Visualization

Fragmentation Pathway Analysis

The fragmentation of diphenyl ether derivatives often involves complex rearrangements. For this compound, the primary fragmentation pathway involves the cleavage of the ether bridge.

FragmentationPathway M_Protonated Precursor Ion [M+H]+ m/z 236.1 (C13H12F2NO)+ Transition_State Ether Bridge Destabilization M_Protonated->Transition_State CID Energy Frag_Aniline Product Ion A (Quantifier) 2,4-Difluoroaniline Cation m/z 128.0 Transition_State->Frag_Aniline Major Pathway Frag_Phenol Product Ion B (Qualifier) 2-Methylphenol Cation m/z 109.0 Transition_State->Frag_Phenol Minor Pathway Neutral_Loss_A Neutral Loss: 2-Methylphenol (108 Da) Transition_State->Neutral_Loss_A Neutral_Loss_B Neutral Loss: 2,4-Difluoroaniline (129 Da) Transition_State->Neutral_Loss_B

Caption: Collision-Induced Dissociation (CID) pathway showing the competitive cleavage of the ether linkage. The charge retention on the difluoroaniline ring (m/z 128) is favored due to resonance stabilization.

Method Development Decision Tree

This logic flow guides the researcher in selecting the optimal ionization mode based on sample matrix and concentration.

MethodSelection Start Start: Analyte Identification This compound MatrixCheck Is the Matrix Complex? (e.g., Soil, Plasma, Wastewater) Start->MatrixCheck SensitivityCheck Required Sensitivity < 1 ng/mL? MatrixCheck->SensitivityCheck No (Clean Standard) APCI Select LC-APCI-MS/MS (Robustness & Sensitivity) MatrixCheck->APCI Yes (High Suppression Risk) SensitivityCheck->APCI Yes ESI Select LC-ESI-MS/MS (With Acidic Mobile Phase) SensitivityCheck->ESI No GCMS Select GC-MS (If LC-MS unavailable) ESI->GCMS If F-atoms suppress ionization

Caption: Decision matrix for selecting the ionization source. APCI is prioritized for complex matrices due to the compound's weak basicity and potential for ion suppression in ESI.

References

  • National Institute of Standards and Technology (NIST) .[1][2] Mass Spectrum of 2,4-Difluoroaniline (Analogous Substructure Data). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Baira, et al. Fragmentation Pathways of Diphenyl Ether Radical Cations and Protonated Species. ResearchGate, 2025. (Demonstrates the rearrangement and CO loss mechanisms in diphenyl ethers). [Link]

  • U.S. EPA . Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard for aniline analysis).[2][3] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4-Difluoro-6-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not treat this compound as a generic organic solid. 2,4-Difluoro-6-(2-methylphenoxy)aniline is a halogenated aniline derivative. While the final active pharmaceutical/agrochemical ingredient (Fluxapyroxad) may exhibit lower acute toxicity, this intermediate possesses the specific hazards of the aniline moiety combined with lipophilic substituents (fluoro and phenoxy groups).

The Critical Hazard Mechanism: Anilines are notorious for Methemoglobinemia .[1][2] Upon absorption (via skin or inhalation), the amine group is oxidized in the liver to form hydroxylamines, which convert hemoglobin (Fe2+) to methemoglobin (Fe3+). This prevents oxygen transport, leading to cyanosis ("blue baby" syndrome) and potential asphyxiation.

The "Lipophilic Trap": The addition of the 2-methylphenoxy and difluoro groups significantly increases the molecule's lipophilicity compared to simple aniline. This enhances its ability to penetrate the stratum corneum (outer skin layer) and cross the blood-brain barrier. Dermal absorption is the primary vector of silent exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (coat and glasses) is insufficient for handling this compound in powder form.

Table 1: Mandatory PPE Specifications
ComponentSpecificationTechnical Rationale
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate (Silver Shield)Anilines permeate standard nitrile. Double gloving increases breakthrough time from <15 mins to >4 hours. Laminate is required for spill cleanup.
Respiratory N95 (Minimum) or P100 (Preferred) Full-face APR if >10g outside hood.Prevents inhalation of dust particulates.[3][4][5] The fluorine substitution prevents rapid metabolic breakdown, prolonging systemic retention.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses do not seal. Aniline vapors/dust can absorb through the mucous membranes of the eye.
Body Protection Tyvek® Lab Coat or Apron Closed-toe leather/composite shoes.Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels dust and incidental splashes.
Part 3: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for PPE selection and the operational workflow for safe handling.

Figure 1: PPE Selection Hierarchy

PPE_Logic Start Task Assessment State_Solid Solid/Powder Handling Start->State_Solid State_Solution Solution/Liquid Handling Start->State_Solution Q_Quantity Quantity > 100 mg? State_Solid->Q_Quantity Q_Conc Concentration > 0.1M? State_Solution->Q_Conc Action_Hood Fume Hood REQUIRED Double Nitrile Gloves N95 Mask (Backup) Q_Quantity->Action_Hood No Action_Iso Powder Isolator/Glovebox Tyvek Sleeves P100 Respirator Q_Quantity->Action_Iso Yes Action_Std Fume Hood Double Nitrile Gloves Splash Goggles Q_Conc->Action_Std No Action_High Fume Hood Silver Shield Laminate Gloves Face Shield + Goggles Q_Conc->Action_High Yes

Caption: Decision matrix for selecting PPE based on physical state and quantity. Note the escalation to Laminate gloves for high-concentration solutions.

Part 4: Operational Protocol (Step-by-Step)

This protocol utilizes a "Clean-Dirty-Clean" workflow to prevent cross-contamination of laboratory surfaces (keyboards, doorknobs).

Phase 1: Preparation (The "Clean" Zone)
  • Engineering Check: Verify Fume Hood flow is >100 fpm (face velocity).

  • Barrier Setup: Place a disposable absorbent pad (pig mat) in the center of the hood. This defines the "Hot Zone."

  • Weighing Prep: Pre-tare your receiving vessel (vial/flask) outside the hood if possible, or use an anti-static gun inside the hood to prevent powder scattering.

Phase 2: Active Handling (The "Hot" Zone)
  • Donning: Put on inner gloves (blue), then outer gloves (purple/orange) to create visual contrast.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas , even if wiped clean.

    • Critical: If powder spills on the mat, treat the mat as hazardous waste immediately. Do not attempt to sweep it up; fold the mat and dispose.

  • Solvation: If creating a stock solution, add solvent immediately to the solid to reduce dust hazard.

Phase 3: Decontamination (The Exit)
  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pinch and pull) and dispose of them in the solid hazardous waste stream.

  • Wipe Down: With inner gloves still on, wipe the exterior of the receiving vessel with a Kimwipe dampened with methanol or acetone.

  • Final Doffing: Remove inner gloves near the lab exit. Wash hands with soap and tepid water (cold water closes pores; hot water opens them—use tepid ).

Part 5: Emergency Response & Disposal
Accidental Exposure Response
  • Skin Contact:

    • IMMEDIATE: Drench area with water for 15 minutes.[1][3][4][5][6][7]

    • Soap: Use non-abrasive soap. Scrubbing hard can abrade skin and increase absorption.

    • Medical: Seek attention. Inform medics of "Aniline Derivative Exposure" so they check for Methemoglobinemia (standard pulse oximetry may give false readings; a Co-Oximeter is needed).

  • Eye Contact: Irrigate for 15 minutes minimum. Hold eyelids open.

Disposal Logic

Disposal_Flow Waste Waste Generation Type Waste Type? Waste->Type Solid Solid/Contaminated Debris (Gloves, Mats) Type->Solid Liquid Liquid Mother Liquor Type->Liquid Bin_Solid Double Bagged Label: 'Toxic Solid' Solid->Bin_Solid Bin_Liquid Halogenated Organic Waste (Segregate from Oxidizers) Liquid->Bin_Liquid Destruction High-Temp Incineration (Required for Fluorines) Bin_Solid->Destruction Bin_Liquid->Destruction

Caption: Waste stream segregation ensures halogenated compounds are incinerated properly, preventing environmental release.

Disposal Specifications:

  • RCRA Classification: Likely falls under Halogenated Organic Solvents/Solids .

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric). Aniline derivatives can react violently with strong oxidizers.

  • Labeling: Must explicitly state "Fluorinated Aniline Derivative - Toxic."

References
  • Centers for Disease Control and Prevention (CDC). (2014). Aniline: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • U.S. Environmental Protection Agency (EPA). (2012). Fluxapyroxad: Human Health Risk Assessment. Office of Chemical Safety and Pollution Prevention. [Link]

  • PubChem. (n.d.). 2,4-Difluoroaniline (Compound Summary).[3] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure - Chemical Protective Clothing. United States Department of Labor. [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.